Ditelluride, bis(4-methoxyphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditelluride, bis(4-methoxyphenyl) is an organotellurium compound with the molecular formula C14H14O2Te2 It is characterized by the presence of two tellurium atoms bonded to a central aromatic ring substituted with methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditelluride, bis(4-methoxyphenyl) typically involves the reaction of 4-methoxyphenyl magnesium bromide with tellurium tetrachloride, followed by reduction with sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ditelluride, bis(4-methoxyphenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert it to tellurium-containing anions.
Substitution: It can participate in substitution reactions where the tellurium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of catalysts or specific reaction conditions to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions include various tellurium-containing compounds, such as tellurium oxides, tellurides, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Ditelluride, bis(4-methoxyphenyl) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other tellurium-containing compounds.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug development.
Industry: It is used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which ditelluride, bis(4-methoxyphenyl) exerts its effects involves the interaction of its tellurium atoms with biological molecules. The compound can form bonds with sulfur-containing amino acids in proteins, leading to alterations in protein function and cellular processes. This interaction is mediated through the formation of tellurium-sulfur bonds, which can disrupt normal cellular activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl ditelluride: Similar in structure but lacks the methoxy groups.
Diphenyl diselenide: Contains selenium instead of tellurium.
Dimethyl diselenide: Another selenium-containing compound with different substituents.
Uniqueness
Ditelluride, bis(4-methoxyphenyl) is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. The tellurium atoms provide distinct chemical properties compared to selenium-containing analogs, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
35684-37-8 |
---|---|
Molekularformel |
C14H14O2Te2 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
1-methoxy-4-[(4-methoxyphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
YYFGVTIQGPAGRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.